molecular formula C20H20F2N2O2 B10779809 4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide

4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide

Cat. No.: B10779809
M. Wt: 358.4 g/mol
InChI Key: SGSLWTIFTLMNRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CHEMBL3617550 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the use of reagents such as piperidine and benzoyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

CHEMBL3617550 undergoes various chemical reactions, including:

Scientific Research Applications

CHEMBL3617550 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its role as a selective 5-HT1F receptor agonist makes it a promising candidate for the treatment of migraines.

Mechanism of Action

The mechanism of action of CHEMBL3617550 involves its binding to the 5-HT1F receptor, a subtype of serotonin receptor. This binding inhibits the release of certain neurotransmitters, thereby reducing the transmission of pain signals. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of cyclic AMP levels .

Comparison with Similar Compounds

CHEMBL3617550 can be compared with other 5-HT1F receptor agonists, such as LY334370 and lasmiditan. While all these compounds target the same receptor, CHEMBL3617550 is unique due to its specific structural features that enhance its selectivity and potency. Similar compounds include:

Properties

Molecular Formula

C20H20F2N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H20F2N2O2/c1-24-11-9-13(10-12-24)19(25)16-3-2-4-17(18(16)22)23-20(26)14-5-7-15(21)8-6-14/h2-8,13H,9-12H2,1H3,(H,23,26)

InChI Key

SGSLWTIFTLMNRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)C2=C(C(=CC=C2)NC(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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